N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, which includes a fluorophenyl group and a methoxy-substituted triazolopyridazine moiety, suggests it may have interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized via a cyclization reaction involving appropriate hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction, often using 2-fluorobenzene derivatives.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the amide or triazolopyridazine moiety, potentially leading to the formation of amines or reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules such as proteins and nucleic acids. It can be used in studies to understand these interactions and to develop new biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- N-(2-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- N-(2-methylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Uniqueness
N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C15H14FN5O2 |
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Molecular Weight |
315.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C15H14FN5O2/c1-23-15-9-7-13-19-18-12(21(13)20-15)6-8-14(22)17-11-5-3-2-4-10(11)16/h2-5,7,9H,6,8H2,1H3,(H,17,22) |
InChI Key |
BBBINZFMYPRAHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3F)C=C1 |
Origin of Product |
United States |
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